6E-Nonen-2-one
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Overview
Description
6E-Nonen-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond located at the sixth carbon atom in the E-configuration. This compound is known for its role as a biosynthetic precursor in the production of pheromones in certain bark beetles .
Preparation Methods
Synthetic Routes and Reaction Conditions
6E-Nonen-2-one can be synthesized through various methods. One common approach involves the telomerization of butadiene with phenol, followed by hydroboration and oxidation . The reaction conditions typically include the use of bis(dibenzylideneacetone)palladium as a catalyst, and the process is carried out in a benzene solvent at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6E-Nonen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6E-Nonen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound plays a role in the study of pheromone biosynthesis in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6E-Nonen-2-one involves its role as a precursor in the biosynthesis of pheromones. In bark beetles, the compound is converted to endo- and exo-brevicomin, which are essential for communication and mating behaviors . The molecular targets and pathways involved include enzymatic reactions that facilitate the conversion of this compound to these pheromones .
Comparison with Similar Compounds
Similar Compounds
6Z-Nonen-2-one: Another isomer with the double bond in the Z-configuration.
6E-Nonen-1-ol: An alcohol derivative of 6E-Nonen-2-one.
Brevicomin: A pheromone produced from this compound.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of pheromones in certain bark beetles. Its E-configuration and ketone functional group make it distinct from other similar compounds .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-non-6-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6-8H2,1-2H3/b5-4+ |
InChI Key |
TVHAWOPAFXXIQM-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCCC(=O)C |
Canonical SMILES |
CCC=CCCCC(=O)C |
Origin of Product |
United States |
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